4-(heptyloxy)butan-1-ol
Overview
Description
4-(Heptyloxy)butan-1-ol is an organic compound with the chemical formula C11H24O2. It is a type of alcohol that features a heptyloxy group attached to a butanol backbone. This compound is known for its role in the production of pheromones, particularly in the context of insect behavior studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(heptyloxy)butan-1-ol typically involves the reaction of 4-bromo-1-butanol with heptanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Heptyloxy)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group.
Major Products Formed
Oxidation: 4-(Heptyloxy)butanal or 4-(heptyloxy)butanoic acid.
Reduction: 4-(Heptyloxy)butane.
Substitution: Various substituted ethers or esters depending on the nucleophile used.
Scientific Research Applications
4-(Heptyloxy)butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in insect pheromone production, particularly in species like the citrus long-horned beetle (Anoplophora chinensis)
Industry: Used in the formulation of fragrances and flavoring agents.
Mechanism of Action
The primary mechanism of action for 4-(heptyloxy)butan-1-ol in biological systems involves its role as a pheromone component. It interacts with olfactory receptors in insects, triggering behavioral responses such as attraction or repulsion. The molecular targets are typically olfactory receptor neurons, and the pathways involved include signal transduction mechanisms that lead to changes in insect behavior .
Comparison with Similar Compounds
Similar Compounds
4-(Heptyloxy)butanal: Another pheromone component with a similar structure but an aldehyde group instead of an alcohol group.
4-(Heptyloxy)butane: The fully reduced form of 4-(heptyloxy)butan-1-ol.
4-(Methoxy)butan-1-ol: A similar compound with a methoxy group instead of a heptyloxy group
Uniqueness
This compound is unique due to its specific role in insect pheromone systems. Its structure allows it to interact effectively with olfactory receptors, making it a valuable tool in entomological research and pest management .
Properties
IUPAC Name |
4-heptoxybutan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-7-10-13-11-8-6-9-12/h12H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKKFIKRYMMKPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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